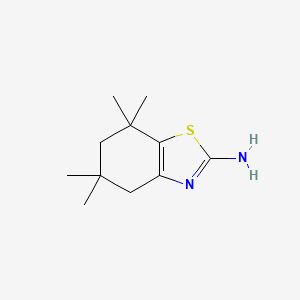![molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Azepane Ring: The brominated pyridine is then reacted with an appropriate amine to form the azepane ring.
Attachment of Ethanol Group: Finally, the azepane derivative is reacted with an ethanol derivative to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azepane ring and ethanol group can influence the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(6-Chloropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[1-(6-Fluoropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[1-(6-Iodopyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C13H20BrN3O |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H20BrN3O/c14-12-4-1-5-13(16-12)17-8-2-3-11(6-9-17)15-7-10-18/h1,4-5,11,15,18H,2-3,6-10H2 |
InChI-Schlüssel |
AHPDBHKNEUYPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,6-Dimethoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8653759.png)

![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)


![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)





